molecular formula C18H20O4 B1368156 Magnolignan A CAS No. 93673-81-5

Magnolignan A

货号: B1368156
CAS 编号: 93673-81-5
分子量: 300.3 g/mol
InChI 键: ORPULAPYNPMMAQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Magnolignan A is a natural product belonging to the lignan class of compounds. It can be extracted from plants such as kudzu and Magnolia officinalis. This compound appears as a white crystalline solid and is known for its good solubility in common organic solvents like ethanol, ether, and dichloromethane. It is relatively stable at room temperature but may decompose under light and high-temperature conditions. This compound exhibits various biological activities, including anti-tumor, antioxidant, anti-inflammatory, and antibacterial effects .

准备方法

Synthetic Routes and Reaction Conditions: The preparation of Magnolignan A typically involves extraction from plant materials containing high concentrations of the compound. The process includes:

Industrial Production Methods: While the primary method of obtaining this compound is through plant extraction, industrial production methods may involve optimizing the extraction process for higher yields and purity. This can include the use of advanced solvent extraction techniques and purification methods to ensure the compound meets industrial standards.

化学反应分析

Suzuki-Miyaura Cross-Coupling

A 2013 study achieved the total synthesis of Magnolignan A in five steps via a Suzuki-Miyaura reaction (Table 1) . Starting with trans-anethole, bromination and protection steps yielded intermediates for coupling. The biphenyl core was constructed using palladium catalysis, followed by deprotection to finalize the structure.
Key steps:

Oxidative Dimerization

This compound’s dimeric analogs (e.g., bi-magnolignan) are synthesized via FeCl₃-catalyzed oxidative coupling. This method links two monomeric units through C–O or C–C bonds (Table 2) .
Conditions:

  • Monomer preparation: Suzuki coupling of 1,2,4-trimethoxybenzene and 4-allylanisole derivatives.

  • Oxidative dimerization: FeCl₃ and m-CPBA in DCM at rt.
    Yield: 56% for bi-magnolignan .

Table 2: Oxidative Coupling Parameters

ParameterValue
CatalystFeCl₃
Oxidantm-CPBA
SolventDichloromethane (DCM)
TemperatureRoom temperature
Reaction Time3–8 hours

Oxidation Reactions

This compound undergoes oxidation at phenolic hydroxyl groups or alkyl side chains:

  • Quinone Formation: Treatment with KMnO₄ in acidic conditions oxidizes phenolic groups to quinones, enhancing electrophilicity.

  • Side-Chain Oxidation: Propyl groups are oxidized to carboxylic acids using CrO₃/H₂SO₄.

Reduction Reactions

  • Hydrogenation: Pd/C-mediated hydrogenation reduces double bonds in synthetic intermediates (e.g., allyl to propyl groups) .

  • Selective Deoxygenation: NaBH₄/CeCl₃ reduces ketones to alcohols without affecting phenolic groups.

Glycosylation

This compound’s hydroxyl groups are glycosylated to improve water solubility. Using Koenigs-Knorr conditions (Ag₂O, acetobromo-α-D-glucose), glucoside derivatives are synthesized.
Yield: ~70%.

Esterification

Acetylation with acetic anhydride/pyridine produces acetylated derivatives, stabilizing the compound for pharmacokinetic studies.
Yield: >90%.

Enzymatic Modifications

Laccase enzymes (e.g., MoLAC14 from Magnolia officinalis) catalyze oxidative coupling of this compound precursors. Optimized conditions include:

  • pH 7.5 phosphate buffer at 60°C.

  • Substrate Concentration: 10 mM chavicol.

  • Yield: 148.83 mg/L magnolol (structurally related lignan) under MoLAC14 L532A mutation .

Reaction Mechanisms and Kinetic Insights

  • Suzuki Coupling Mechanism:

    Pd 0 +Ar BrPd II ArTransmetallationPd II Ar Ar Reductive EliminationAr Ar \text{Pd 0 }+\text{Ar Br}\rightarrow \text{Pd II Ar}\xrightarrow{\text{Transmetallation}}\text{Pd II Ar Ar }\xrightarrow{\text{Reductive Elimination}}\text{Ar Ar }

    Key intermediates confirmed via NMR .

  • Oxidative Coupling: FeCl₃ facilitates single-electron transfer (SET), generating radical intermediates that dimerize .

Biological Activity-Linked Reactions

This compound’s antitumor activity correlates with its ability to undergo redox cycling, generating reactive oxygen species (ROS) in cancer cells (HEp-2, HepG2). IC₅₀ values range from 12–45 μM, depending on derivatization .

科学研究应用

Anticancer Properties

Magnolignan A exhibits significant anticancer activity against various types of tumors. Preclinical studies have demonstrated its ability to inhibit cell proliferation, induce apoptosis, and reduce tumor growth in several cancer models:

  • Mechanisms of Action : The compound operates through multiple signaling pathways, affecting processes such as angiogenesis and metastasis. For instance, it has been shown to downregulate hypoxia-inducible factors and vascular endothelial growth factor in bladder cancer cells, which are crucial for tumor growth and spread .
  • In Vivo Studies : Animal studies indicate that this compound can effectively reduce tumor size and improve survival rates in cancer-bearing mice .

Table 1: Anticancer Activity of this compound

Cancer TypeMechanism of ActionReference
Bladder CancerInhibition of HIF-1α and VEGF
Breast CancerInduction of apoptosis
Lung CancerReduced cell proliferation
Prostate CancerInhibition of metastasis

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound, particularly in the context of neurodegenerative diseases:

  • Alzheimer's Disease : this compound has shown promise in ameliorating cognitive deficits associated with Alzheimer's disease by inhibiting β-secretase activity and reducing β-amyloid plaque formation in transgenic mouse models .
  • Drug Delivery Systems : Innovative drug delivery systems, such as metal-organic frameworks, have been employed to enhance the bioavailability of this compound, facilitating its crossing of the blood-brain barrier .

Dermatological Applications

This compound has been investigated for its efficacy in treating skin conditions:

  • Skin Lightening : Clinical evaluations have demonstrated that formulations containing this compound are effective for hyperpigmentation treatment on the face. A study found that a 0.5% concentration was both safe and effective .
  • Cosmetic Use : The compound's synthesis has been optimized for use in cosmetic formulations aimed at skin lightening, showcasing its potential as a beneficial ingredient in skincare products .

Table 2: Dermatological Applications of this compound

ApplicationConcentrationEfficacyReference
Hyperpigmentation0.5%Safe and effective
Skin LighteningOptimizedHigh potential in cosmetic formulations

Cardiovascular Benefits

This compound also exhibits cardiovascular protective effects:

  • Vascular Relaxation : The compound has shown potential in promoting vascular relaxation and exhibiting anti-atherosclerotic properties, which could be beneficial for cardiovascular health .
  • Anti-inflammatory Effects : Its anti-inflammatory properties contribute to overall cardiovascular protection by reducing inflammation-related damage .

Other Pharmacological Effects

Beyond its primary applications, this compound displays a range of other pharmacological effects:

  • Anti-anxiety and Anti-stress : Studies suggest that it may help reduce anxiety levels by interacting with gamma-aminobutyric acid-A receptors .
  • Hepatoprotective Effects : It has been noted for its protective effects on liver health, demonstrating potential in treating liver-related ailments .

作用机制

Magnolignan A exerts its effects through various molecular targets and pathways. It has been shown to modulate several signaling pathways, including:

    PI3K-AKT/mTOR Pathway: Involved in cell growth and survival.

    ERK/MEK Pathway: Plays a role in cell proliferation and differentiation.

These pathways are critical in the regulation of cancer cell growth and survival, making this compound a promising candidate for cancer therapy .

相似化合物的比较

Magnolignan A is unique among lignans due to its specific structural features and biological activities. Similar compounds include:

This compound stands out due to its specific molecular targets and pathways, as well as its potential for fewer toxic side effects compared to other lignans .

生物活性

Magnolignan A, a compound derived from the Magnolia plant, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Overview of this compound

This compound is a type of lignan, a class of compounds known for their antioxidant and anti-inflammatory properties. It is primarily extracted from the bark and leaves of Magnolia species, particularly Magnolia officinalis. The compound has been studied for its effects on various biological systems, including cancer, metabolic disorders, and neuroprotection.

Biological Activities

  • Anticancer Properties
    • This compound exhibits significant anticancer activity across various cancer types. Studies indicate that it inhibits cell proliferation, induces apoptosis (programmed cell death), and restrains migration and invasion of cancer cells.
    • Mechanisms : The anticancer effects are mediated through several signaling pathways, including:
      • PI3K/Akt/mTOR : Inhibition of this pathway contributes to reduced cell growth and survival.
      • MAPK/ERK : Modulation of this pathway leads to apoptosis and cell cycle arrest.
      • NF-κB Signaling : Blocking this pathway can reduce inflammation and tumor progression .
    Cancer TypeIC50 (μM)Effective Dose (mg/kg)
    Bladder Cancer55
    Colon Cancer2.45
    Hepatocellular Carcinoma0.4-7.55
  • Anti-Diabetic Effects
    • Research indicates that this compound can improve insulin sensitivity and reduce glucose levels in diabetic models. In animal studies, oral administration led to significant decreases in serum glucose levels and improved glucose tolerance tests.
    • Mechanisms : It appears to modulate the activity of cytochrome CYP2E1, which is involved in reactive oxygen species (ROS) formation, thus reducing oxidative stress associated with diabetes .
  • Neuroprotective Effects
    • This compound has shown potential as a neuroprotective agent, particularly in conditions related to oxidative stress and neurodegeneration. It can cross the blood-brain barrier and exhibit GABA-ergic activity, making it a candidate for treating neurological disorders such as anxiety and seizures .
  • Cardiovascular Benefits
    • The compound demonstrates anti-atherosclerotic properties by promoting vascular relaxation and exhibiting anti-platelet effects. These actions may contribute to cardiovascular health by reducing the risk of heart disease .

Case Studies

  • Cancer Treatment
    • A study involving bladder cancer-bearing mice showed that treatment with this compound resulted in downregulation of Forkhead box O3 (FoxO3) expression, leading to reduced tumor growth and enhanced apoptosis in cancer cells.
  • Diabetes Management
    • In a high-fat diet-induced diabetic rat model, administration of this compound at doses of 25 to 100 mg/kg significantly improved insulin sensitivity and reduced glucose levels during oral glucose tolerance tests .

Safety Profile

While this compound exhibits promising biological activities, safety assessments indicate that high doses may lead to hepatotoxicity in vitro. However, preclinical studies have generally reported a good safety profile at therapeutic doses . Long-term studies are necessary to fully understand its safety in humans.

常见问题

Basic Research Questions

Q. How can Magnolignan A be identified and characterized in plant extracts?

Methodological Answer: Use ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-LTQ-Orbitrap-MS/MS) for precise identification. Validate findings with nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity. For quantification, employ HPLC with diode-array detection (DAD) and compare retention times/spectral data against authenticated standards. Ensure purity assessments via elemental analysis and chromatographic peak integration (>95% purity) .

Q. What experimental models are suitable for assessing this compound’s tyrosinase inhibition activity?

Methodological Answer: Conduct in vitro assays using mushroom or human tyrosinase, measuring dopachrome formation kinetics at 475 nm. Include positive controls (e.g., kojic acid) and negative controls (solvent-only). Optimize enzyme-substrate ratios and pre-incubation times to minimize false positives. Validate results with molecular docking to assess binding affinity to tyrosinase’s active site (e.g., AutoDock Vina) and cross-reference with kinetic parameters (Km/Vmax) .

Advanced Research Questions

Q. How can conflicting data on this compound’s pharmacokinetic properties be resolved?

Methodological Answer: Address discrepancies (e.g., bioavailability variations) by standardizing in vivo protocols:

  • Use isotopically labeled this compound (e.g., ¹³C/²H isotopes) for precise tracking in plasma/tissue via LC-MS.
  • Control for metabolic differences by using genetically similar animal models (e.g., C57BL/6 mice) and standardized dosing regimens.
  • Compare results across studies using meta-analysis tools (e.g., RevMan) to identify confounding variables (e.g., extraction solvents, administration routes) .

Q. What strategies validate molecular docking predictions for this compound’s interaction with COVID-19-related proteins?

Methodological Answer: After docking simulations (e.g., with MAPK1 or ACE2), perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (KD values). Validate functional inhibition via in vitro assays (e.g., SARS-CoV-2 pseudovirus entry assays). Cross-validate with mutagenesis studies to confirm critical binding residues .

Q. How can multi-omics approaches elucidate this compound’s mechanism in melanogenesis?

Methodological Answer: Integrate transcriptomics (RNA-seq of melanocytes) with metabolomics (untargeted LC-MS) to identify downstream pathways (e.g., MITF, TRP-1 regulation). Use CRISPR-Cas9 knockouts of candidate genes (e.g., TYR) to confirm functional links. Pair with network pharmacology to map compound-target-pathway interactions (e.g., Cytoscape) .

Q. What experimental designs mitigate reproducibility issues in this compound’s cytotoxicity studies?

Methodological Answer:

  • Standardize cell lines (e.g., ATCC-authenticated HaCaT or B16F10 cells) and culture conditions (e.g., serum-free media for 24h pre-treatment).
  • Include multiple viability assays (MTT, resazurin, ATP luminescence) to cross-verify results.
  • Report full synthetic protocols (solvents, catalysts) and purity data to exclude batch variability .

Q. Data Analysis & Contradiction Resolution

Q. How should researchers analyze contradictory results in this compound’s antioxidant vs. pro-oxidant effects?

Methodological Answer: Contextualize findings using dose-response curves and redox-sensitive probes (e.g., DCFH-DA for ROS). Assess cellular redox status (e.g., GSH/GSSG ratios) and correlate with Nrf2/Keap1 pathway activation. Use computational models (e.g., QSAR) to predict redox behavior based on structural motifs (e.g., phenolic groups) .

Q. What statistical methods are robust for small-sample studies on this compound’s bioactivity?

Methodological Answer: Apply non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions. Use Bayesian hierarchical models to incorporate prior data (e.g., IC50 values from similar lignans). Report effect sizes (Cohen’s d) and confidence intervals to avoid overinterpretation of p-values .

Q. Ethical & Reporting Standards

Q. How should researchers address ethical gaps in this compound’s in vivo studies?

Methodological Answer: Follow ARRIVE 2.0 guidelines for animal studies, including randomization, blinding, and sample-size justification. For human cell lines, obtain ethical clearance and disclose donor sources. Publish negative results in repositories like Zenodo to avoid publication bias .

Q. What metadata is critical for replicating this compound’s isolation protocols?

Methodological Answer: Document plant provenance (geolocation, voucher specimens), extraction parameters (temperature, solvent polarity index), and chromatography gradients. Share raw spectral data (NMR, MS) in supplementary files using FAIR principles (Findable, Accessible, Interoperable, Reusable) .

属性

IUPAC Name

3-[4-hydroxy-3-(2-hydroxy-5-prop-2-enylphenyl)phenyl]propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O4/c1-2-3-12-4-6-17(21)15(9-12)16-10-13(5-7-18(16)22)8-14(20)11-19/h2,4-7,9-10,14,19-22H,1,3,8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORPULAPYNPMMAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC(=C(C=C1)O)C2=C(C=CC(=C2)CC(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2,3-Dihydroxy-4-methoxy-4-oxobutanoate
2,3-Dihydroxy-4-methoxy-4-oxobutanoate
Magnolignan A
2,3-Dihydroxy-4-methoxy-4-oxobutanoate
Magnolignan A
2,3-Dihydroxy-4-methoxy-4-oxobutanoate
2,3-Dihydroxy-4-methoxy-4-oxobutanoate
Magnolignan A
2,3-Dihydroxy-4-methoxy-4-oxobutanoate
2,3-Dihydroxy-4-methoxy-4-oxobutanoate
Magnolignan A
2,3-Dihydroxy-4-methoxy-4-oxobutanoate
2,3-Dihydroxy-4-methoxy-4-oxobutanoate
Magnolignan A
2,3-Dihydroxy-4-methoxy-4-oxobutanoate
2,3-Dihydroxy-4-methoxy-4-oxobutanoate
Magnolignan A

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。